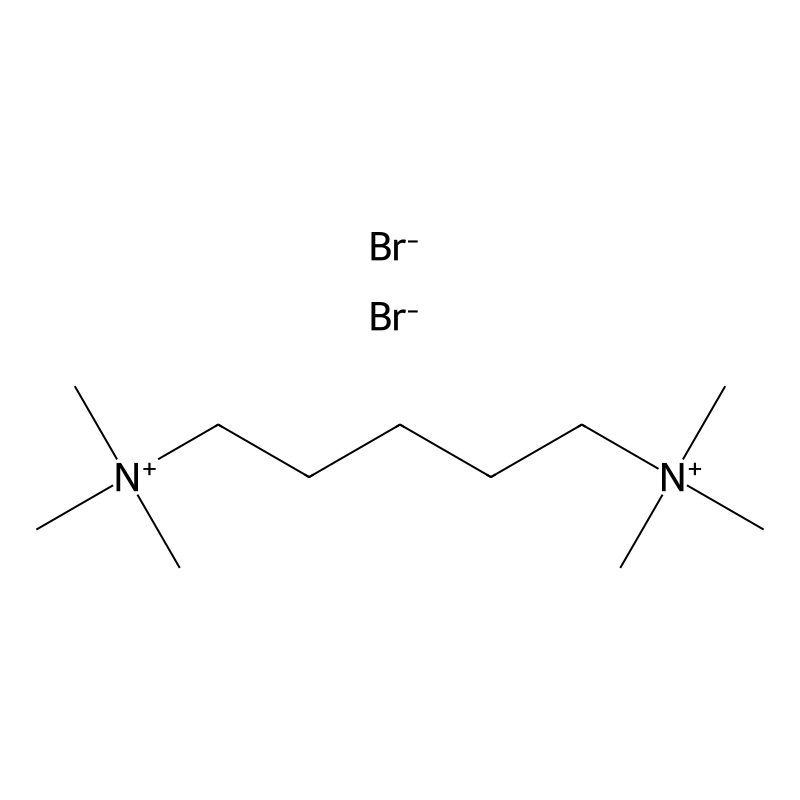Pentamethonium bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
By blocking the transmission of nerve impulses at autonomic ganglia (clusters of nerve cells), pentamethonium could help researchers differentiate between the effects of the sympathetic and parasympathetic branches of the autonomic nervous system. The sympathetic nervous system is responsible for the "fight-or-flight" response, while the parasympathetic nervous system promotes relaxation and digestion [].
Pentamethonium bromide is a quaternary ammonium compound with the chemical formula C₁₁H₂₈Br₂N₂. It consists of two pentamethylene diammonium cations linked by a bromide anion (Br⁻). Historically, it has been used as a ganglionic blocking agent, primarily to manage hypertension and as an adjunct treatment in cases of poisoning from organophosphates, such as paraoxon. Its mechanism of action involves competitive antagonism at autonomic ganglia, where it blocks the binding of acetylcholine, a crucial neurotransmitter for nerve impulse transmission .
Pentamethonium bromide acts as a ganglionic blocking agent. It interferes with the transmission of nerve impulses at autonomic ganglia by competitively binding to the acetylcholine receptors. This prevents the binding of acetylcholine, a neurotransmitter essential for nerve impulse transmission at these junctions []. Consequently, pentamethonium bromide caused widespread vasodilation (relaxation of blood vessels), leading to a decrease in blood pressure [].
The synthesis of pentamethonium bromide typically involves the reaction of pentamethylene diamine with an appropriate alkylating agent in the presence of a bromide source. A common method includes:
- Starting Materials: Pentamethylene diamine and an alkyl halide (e.g., bromoethane).
- Reaction Conditions: The reaction is usually carried out in an organic solvent under reflux conditions.
- Product Isolation: After the reaction completion, the product can be purified through crystallization or recrystallization techniques.
This method allows for the formation of the quaternary ammonium structure characteristic of pentamethonium bromide .
Pentamethonium bromide has several applications, primarily in research settings:
- Ganglionic Blocking Agent: Used to study autonomic nervous system functions by differentiating between sympathetic and parasympathetic responses.
- Hypertension Treatment: Historically employed in managing high blood pressure.
- Adjunct Therapy: Utilized alongside atropine for treating organophosphate poisoning .
Although its clinical applications have decreased due to safety concerns, it remains relevant in pharmacological research.
Interaction studies involving pentamethonium bromide focus on its antagonistic effects on acetylcholine receptors. Research has demonstrated that it competes effectively with acetylcholine at autonomic ganglia, leading to significant physiological changes such as decreased heart rate and lowered blood pressure. Additionally, studies indicate that it can enhance the efficacy of other treatments in cases of poisoning by increasing survival rates when used with atropine .
Several compounds share structural or functional similarities with pentamethonium bromide. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Mechanism of Action | Clinical Use |
|---|---|---|---|
| Hexamethonium | Quaternary ammonium | Ganglionic blockade | Hypertension (historical) |
| Trimethaphan | Quaternary ammonium | Ganglionic blockade | Hypertensive emergencies |
| Mecamylamine | Secondary amine | Nicotinic receptor antagonist | Smoking cessation |
| Pyridostigmine | Carbamate derivative | Acetylcholinesterase inhibitor | Myasthenia gravis |
Pentamethonium bromide is unique in its specific application as a ganglionic blocker and its historical significance in antihypertensive therapy. Unlike some similar compounds that may have broader applications or different mechanisms (e.g., acetylcholinesterase inhibitors), pentamethonium's primary role is focused on blocking nerve impulses at autonomic ganglia .
Purity
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Related CAS
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Dates
2: MILES BE, DE WARDENER HE, CHURCHILL-DAVIDSON HC, WYLIE WD. The effect of the renal circulation of pentamethonium bromide during anaesthesia. Clin Sci. 1952 Feb;11(1):73-9. PubMed PMID: 14896519.








